Enhanced Anti-Mycobacterial Potency: Ursolic Acid Acetate vs. Parent Ursolic Acid
Ursolic acid acetate (UAA) demonstrates a significantly lower Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis H37RV compared to its parent compound, ursolic acid. This quantifiable difference establishes UAA as a more potent anti-mycobacterial agent, validating its use over the unmodified natural product for tuberculosis research [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | 3.4 µg/mL |
| Comparator Or Baseline | Ursolic acid: >50 µg/mL |
| Quantified Difference | >14.7-fold more potent |
| Conditions | Microplate Alamar Blue Assay (MABA) against M. tuberculosis H37RV (ATCC 27294) |
Why This Matters
This >14-fold improvement in potency makes ursolic acid acetate the preferred candidate for anti-tubercular drug discovery programs, justifying its selection over the parent compound ursolic acid for research requiring higher target engagement at lower concentrations.
- [1] Fadipe VO, Mongalo NI, Opoku AR, Dikhoba PM, Makhafola TJ. Isolation of anti-mycobacterial compounds from Curtisia dentata (Burm.f.) C.A.Sm (Curtisiaceae). BMC Complement Altern Med. 2017 Jun 12;17(1):306. View Source
